molecular formula C10H12O4 B15193525 Phomalactone acetate CAS No. 23791-20-0

Phomalactone acetate

Cat. No.: B15193525
CAS No.: 23791-20-0
M. Wt: 196.20 g/mol
InChI Key: SXCIHQFSGVEIHK-FBFNWGNUSA-N
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Description

Phomalactone acetate is a secondary metabolite produced by certain fungi, such as Nigrospora sphaerica. It is known for its broad-spectrum biological activities, including antimicrobial, herbicidal, insecticidal, and nematicidal properties

Preparation Methods

Synthetic Routes and Reaction Conditions

Phomalactone acetate can be synthesized through the acetylation of phomalactone. The acetylation process typically involves the reaction of phomalactone with acetic anhydride in the presence of a catalyst such as pyridine . The reaction is carried out under mild conditions, usually at room temperature, to yield this compound.

Industrial Production Methods

Industrial production of this compound involves the cultivation of the fungus Nigrospora sphaerica in a suitable growth medium, such as potato dextrose broth . The fungus produces phomalactone, which is then extracted and purified. The purified phomalactone is subsequently acetylated to produce this compound.

Chemical Reactions Analysis

Types of Reactions

Phomalactone acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Epoxides and other oxidized derivatives.

    Reduction: Alcohols and other reduced forms.

    Substitution: Various substituted derivatives depending on the reagents used.

Comparison with Similar Compounds

Properties

CAS No.

23791-20-0

Molecular Formula

C10H12O4

Molecular Weight

196.20 g/mol

IUPAC Name

[(2S,3S)-6-oxo-2-[(E)-prop-1-enyl]-2,3-dihydropyran-3-yl] acetate

InChI

InChI=1S/C10H12O4/c1-3-4-8-9(13-7(2)11)5-6-10(12)14-8/h3-6,8-9H,1-2H3/b4-3+/t8-,9-/m0/s1

InChI Key

SXCIHQFSGVEIHK-FBFNWGNUSA-N

Isomeric SMILES

C/C=C/[C@H]1[C@H](C=CC(=O)O1)OC(=O)C

Canonical SMILES

CC=CC1C(C=CC(=O)O1)OC(=O)C

Origin of Product

United States

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